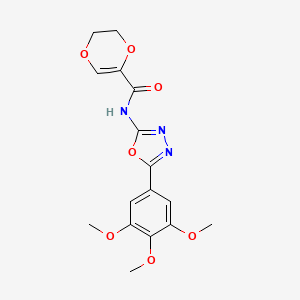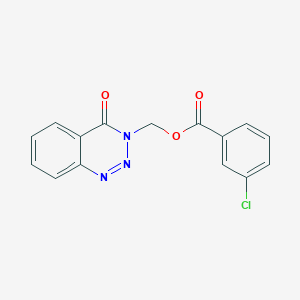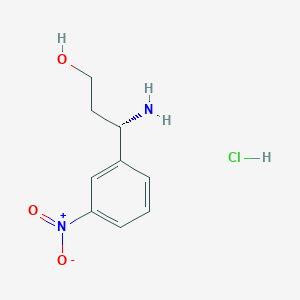
(3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is utilized in the synthesis of chiral trichloromethyl propargyl alcohols, demonstrating its potential as a building block in pharmaceutical applications. Jiang and Si (2004) highlighted its use in the asymmetric alkynylation of chloral, resulting in products useful for constructing pharmaceutically relevant molecules with excellent enantiomeric excess (Jiang & Si, 2004).
Resolution and Assignment of Absolute Configuration
- Drewes et al. (1992) utilized a variant of this compound, (R,R)-2-Amino-1-(4-nitrophenyl)propan-1,3-diol, for the resolution of racemic acids, which is important in stereochemistry and the production of enantiomerically pure substances (Drewes et al., 1992).
Role in Metabolism and Biosynthesis Studies
- Wat, Malik, and Vining (1971) reported the isolation of a metabolite structurally related to (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride in the context of chloramphenicol biosynthesis in Streptomyces species, showing its relevance in understanding antibiotic production pathways (Wat, Malik, & Vining, 1971).
Antimalarial Activity
- Werbel et al. (1986) synthesized a series of compounds related to this chemical, studying their antimalarial activity and providing insights into the structure-activity relationships important for developing antimalarial drugs (Werbel et al., 1986).
Neuropharmacology Research
- Hughes and Prager (1997) synthesized derivatives of 3-Amino-N-aryl-2-hydroxypropane-1-sulfonamides, including compounds structurally related to (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride, investigating their potential as GABAB receptor antagonists, which are of interest in neuropharmacological research (Hughes & Prager, 1997).
Cardiovascular Research
- Rzeszotarski et al. (1979) synthesized related β-adrenoceptor blocking agents, contributing to the understanding of cardioselectivity in drug design, an area where (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride derivatives could be significant (Rzeszotarski et al., 1979).
DNA Metabolism Studies
- Kato, Sugino, and Endo (1966) explored the effects of related nitrofuran derivatives on DNA metabolism in Escherichia coli, highlighting the compound's relevance in studying DNA synthesis and degradation mechanisms (Kato, Sugino, & Endo, 1966).
Antitumor Activity Research
- Isakhanyan et al. (2016) synthesized derivatives for antitumor activity evaluation, showing the potential of (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride in cancer research (Isakhanyan et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(3S)-3-amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c10-9(4-5-12)7-2-1-3-8(6-7)11(13)14;/h1-3,6,9,12H,4-5,10H2;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQGSEQBEIBHLR-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CCO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@H](CCO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3014268.png)
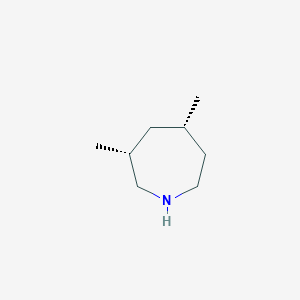
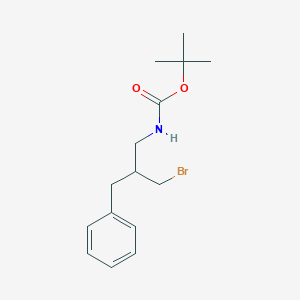
![N-(2-fluorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)
![N-[3-[4-(Difluoromethyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B3014276.png)
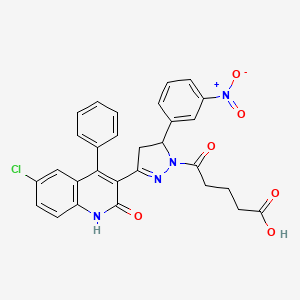
![7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3014278.png)
![N-(4-ethylphenyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B3014279.png)
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3014280.png)
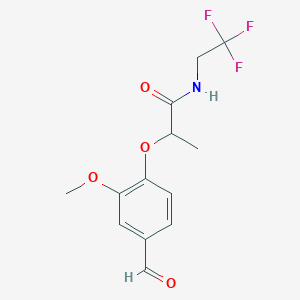
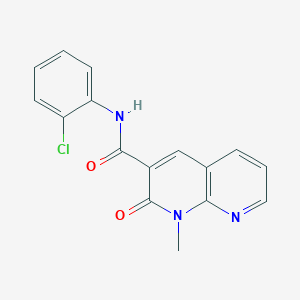
![2-[2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3014284.png)
